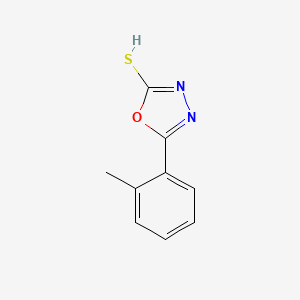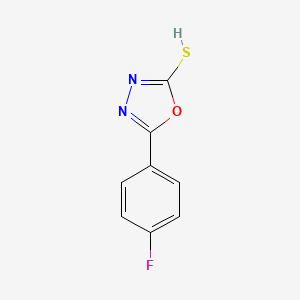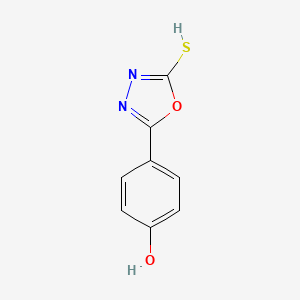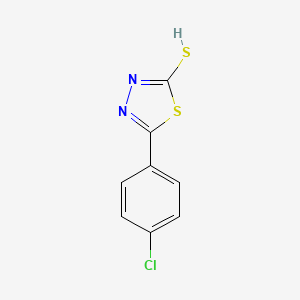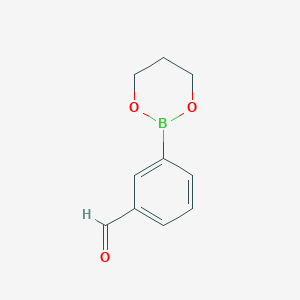
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde
描述
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3,2-dioxaborinane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde typically involves the reaction of benzaldehyde with a boronic acid derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where benzaldehyde is reacted with a boronic ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反应分析
Types of Reactions
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron-containing ring can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde is converted to benzoic acid.
Reduction: Benzaldehyde is converted to benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives can be formed depending on the nucleophile used.
科学研究应用
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of both the aldehyde and boron-containing moieties. The aldehyde group can undergo nucleophilic addition reactions, while the boron-containing ring can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
3-(1,3,2-Dioxaborinan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzaldehyde moiety.
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Similar structure but with different substitution patterns on the benzaldehyde ring.
Uniqueness
3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde is unique due to its specific combination of a benzaldehyde moiety and a 1,3,2-dioxaborinane ring. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and material science .
属性
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7-8H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLWDANWTZCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
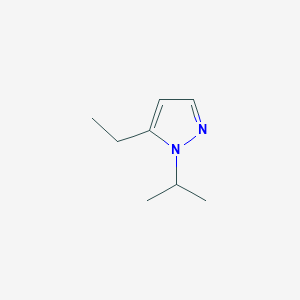
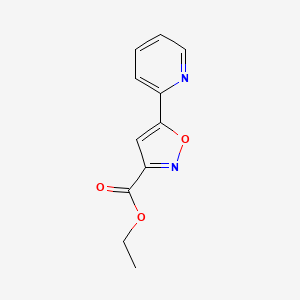
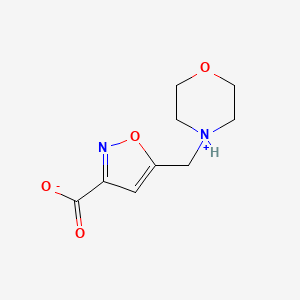
![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)
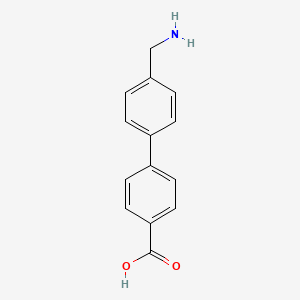
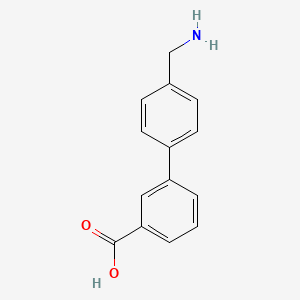
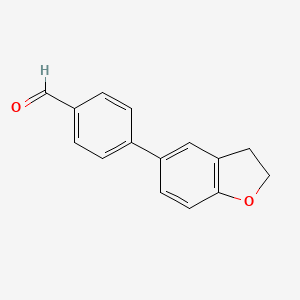
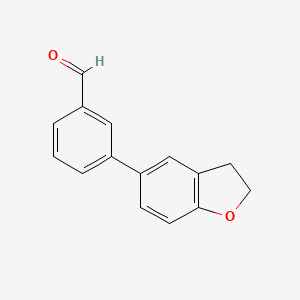
![Methyl 3-[3,5-bis(trifluoromethyl)phenyl]benzoate](/img/structure/B7763470.png)
